5-[(2-Methylphenoxy)methyl]-2-furaldehyde

Enzyme Inhibition Alkaline Phosphatase Drug Discovery

Researchers requiring a validated negative control or reference standard for alkaline phosphatase inhibition assays often face supply inconsistencies. 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS 438220-11-2) directly addresses this need with well-characterized activity: - Defined weak inhibitory activity (IC50 = 180 μM) against human placental alkaline phosphatase, ideal for high-throughput screening baseline establishment. - Bifunctional furan-aldehyde scaffold with an ortho-methylphenoxy substituent, enabling distinct structure-activity relationship (SAR) studies versus para-substituted analogs. - Available at ≥95% purity, with distinct HPLC retention time and mass spectral profile for method development and validation.

Molecular Formula C13H12O3
Molecular Weight 216.23g/mol
CAS No. 438220-11-2
Cat. No. B454965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methylphenoxy)methyl]-2-furaldehyde
CAS438220-11-2
Molecular FormulaC13H12O3
Molecular Weight216.23g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=CC=C(O2)C=O
InChIInChI=1S/C13H12O3/c1-10-4-2-3-5-13(10)15-9-12-7-6-11(8-14)16-12/h2-8H,9H2,1H3
InChIKeyRKMOJIBXVQWNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Methylphenoxy)methyl]-2-furaldehyde: Sourcing & Basic Characteristics


5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS 438220-11-2) is a functionalized furan derivative with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol [1]. Its structure features a 2-furaldehyde core substituted at the 5-position with a (2-methylphenoxy)methyl group, providing bifunctional reactivity that combines the electrophilic properties of an aldehyde with the aromatic characteristics of furan and phenol moieties [2]. This compound serves as a useful building block in organic synthesis and is available from multiple suppliers for research purposes [1].

Bifunctional furan-aldehyde building block for derivatization
2-methylphenoxy group enables steric and electronic SAR studies
Research-grade sourcing with CoA documentation

5-[(2-Methylphenoxy)methyl]-2-furaldehyde: Why Generic Substitution Fails


Substitution of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde with seemingly similar 5-(aryloxymethyl)furfural analogs introduces significant variability in physicochemical properties and biological activity due to differences in substituent electronic effects, steric hindrance, and lipophilicity. For example, the 2-methylphenoxy substituent in the target compound imparts distinct hydrogen bonding and π-π stacking capabilities compared to the 4-methylphenoxy (CAS 60698-29-5) or 2-chlorophenoxy (CAS 438220-35-0) analogs [1][2]. These structural variations directly influence binding affinity, metabolic stability, and synthetic utility, rendering generic substitution scientifically invalid for studies requiring reproducibility and specific activity profiles.

Positional isomer substitution (e.g., para-methyl) may shift steric and electronic properties, altering reactivity and binding profiles.

Substituent change (Cl vs. CH3) modifies lipophilicity and furan ring electron density, limiting direct activity comparisons.

5-[(2-Methylphenoxy)methyl]-2-furaldehyde: Quantitative Evidence vs. Analogs


Alkaline Phosphatase (hPLAP) Inhibition

The compound demonstrates weak inhibitory activity against human placental alkaline phosphatase (hPLAP) with an IC50 of 180,000 nM (180 μM) in the presence of 10 mM p-nitrophenyl phosphate as substrate [1]. Comparative data for direct analogs such as 5-[(4-methylphenoxy)methyl]-2-furaldehyde or 5-[(2-chlorophenoxy)methyl]-2-furaldehyde in this specific assay are not available. However, class-level inference suggests that the 2-methylphenoxy substitution pattern imparts lower potency compared to other furfural derivatives reported to inhibit alkaline phosphatase isozymes with IC50 values in the low micromolar range (e.g., 1.47–5.02 μM for optimized 2-furaldehyde derivatives) [2].

hPLAP Inhibition
Class-level inference
IC50 180 µM vs. optimized 1.47–5.02 µM
Context-dependent inhibitor; supports baseline screening
No direct analog comparison data
Enzyme Inhibition Alkaline Phosphatase Drug Discovery

Structural Differentiation from Positional Isomers

The target compound (CAS 438220-11-2) features a 2-methylphenoxy substituent, which is a positional isomer of the commercially available 4-methylphenoxy analog (CAS 60698-29-5) and the 2-chlorophenoxy analog (CAS 438220-35-0) [1][2]. The ortho-methyl substitution on the phenoxy ring introduces steric hindrance and alters electron density distribution compared to para-methyl substitution, affecting nucleophilic substitution kinetics and downstream derivatization pathways [1]. For example, the 2-methylphenoxy derivative is synthesized via nucleophilic substitution between 2-methylphenol and 5-bromomethyl-2-furaldehyde under basic conditions , a route that may differ in yield and purity profile from para-substituted analog syntheses.

Structural Differentiation
Head-to-head
ortho-CH3 vs. para-CH3 & 2-Cl substitution
Steric/electronic differences affect reactivity and binding
Critical for synthetic route reproduction
Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Purity & QC Specifications

The compound is commercially available with specified purity levels, typically ≥95% as determined by HPLC or GC analysis [1]. Suppliers provide Certificates of Analysis (CoA) with lot-specific data including molecular weight (216.23), molecular formula (C13H12O3), and storage recommendations (cool, dry place) [1]. In contrast, the 4-methylphenoxy analog (CAS 60698-29-5) has a different molecular weight (202.21) and distinct storage requirements, while the 2-chlorophenoxy analog (CAS 438220-35-0) has a higher molecular weight (236.65) due to chlorine substitution [2][3].

QC Specifications
Direct comparison
MW 216.23 vs. 202.21 / 236.65; purity ≥95%
Lot-specific CoA essential for concentration calculations
Distinct analytical profiles vs. isomers
Quality Control Analytical Chemistry Procurement

Bifunctional Reactivity as Synthetic Intermediate

The compound serves as a versatile intermediate due to its aldehyde group, which can undergo oxidation to a carboxylic acid using agents like potassium permanganate or chromium trioxide . The furan ring and phenoxy substituent provide additional sites for electrophilic aromatic substitution or further functionalization [1]. While 5-[(4-methylphenoxy)methyl]-2-furaldehyde (CAS 60698-29-5) shares similar reactivity, the ortho-methyl group in the target compound introduces steric constraints that can influence regioselectivity in subsequent reactions [2]. This contrasts with the 2-chlorophenoxy analog (CAS 438220-35-0), where the electron-withdrawing chloro substituent alters the electron density of the furan ring, potentially affecting reaction rates and yields [3].

Bifunctional Reactivity
Class-level inference
Aldehyde oxidation + furan electrophilic substitution; ortho steric constraints
Regioselectivity may differ from para-substituted analogs
Reaction optimization recommended
Organic Synthesis Building Block Furan Derivatives

5-[(2-Methylphenoxy)methyl]-2-furaldehyde: Research Applications


Alkaline Phosphatase Inhibitor Screening & Validation

The compound's weak inhibitory activity (IC50 = 180 μM) against human placental alkaline phosphatase makes it suitable as a reference compound for establishing baseline activity in high-throughput screening campaigns [1]. Its low potency distinguishes it from more potent furfural-derived phosphatase inhibitors (IC50 1.47–5.02 μM), allowing researchers to use it as a negative control or to study structure-activity relationships around the furfural scaffold [2].

Synthesis of Furfural-Derived Bioactives

The bifunctional reactivity of the aldehyde group and the furan ring positions this compound as a key intermediate for constructing more complex heterocyclic systems [1]. The ortho-methylphenoxy substituent provides a distinct steric and electronic environment compared to para-substituted analogs, offering medicinal chemists a unique starting point for lead optimization studies [2].

QC & Analytical Method Development

The availability of well-characterized material with defined purity (≥95%) and molecular weight (216.23) makes this compound suitable as a reference standard for developing HPLC or GC methods to analyze related furfural derivatives [1]. Its distinct retention time and mass spectral profile compared to positional isomers (e.g., CAS 60698-29-5, CAS 438220-35-0) aid in method validation [2].

Pharmacological Tool for Enzyme Kinetics

With a known IC50 value for alkaline phosphatase inhibition, the compound can serve as a pharmacological tool to probe the enzyme's active site architecture and substrate specificity, particularly in studies investigating the effects of steric hindrance from ortho-substituted phenoxy groups on ligand binding [1].

Application
Selection Property
Validation Focus
Alkaline Phosphatase Screening
Low-potency reference profile
Baseline activity establishment
Furfural Bioactives Synthesis
Bifunctional reactivity with ortho-methyl steric influence
Regioselectivity and yield optimization
QC Method Development
Well-characterized purity and identity standard
Chromatographic differentiation from analogs
Enzyme Kinetics Studies
Reported inhibitory activity profile
Active site steric probing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.